Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate
Description
Systematic IUPAC Name and Alternative Nomenclatures
The systematic IUPAC name for this compound is methyl 2-[(2-piperidin-4-ylethyl)sulfanyl]acetate , derived through hierarchical substitution rules. The root structure is piperidine, a six-membered heterocycle with one nitrogen atom. The substituents are analyzed as follows:
- 2-Piperidin-4-ylethyl : An ethyl chain bonded to the piperidine ring at the 4-position.
- Sulfanyl : A sulfur atom forming a thioether bond (-S-) with the ethyl chain.
- Acetate : A methyl ester group (-COOCH₃) attached to the sulfur-containing carbon.
Alternative naming conventions include:
- Methyl 2-[(2-(4-piperidinyl)ethyl)thio]acetate (using "thio" as a substitutive prefix).
- Methyl β-(2-piperidin-4-ylethylthio)acetate (locating the sulfanyl group relative to the ester).
Table 1: Nomenclature Comparison
| Convention | Name |
|---|---|
| IUPAC | methyl 2-[(2-piperidin-4-ylethyl)sulfanyl]acetate |
| CAS-style | methyl 2-[[2-(4-piperidinyl)ethyl]thio]acetate |
| Common | 4-piperidinylethylthioacetic acid methyl ester |
CAS Registry Number and Regulatory Classification
As of May 2025, no CAS registry number has been publicly assigned to this specific compound. Regulatory classifications can be inferred from structural analogs:
- Piperidine derivatives : Classified under EC Number 203-440-6 (Piperidine) in the European Chemicals Agency (ECHA) database, indicating potential irritant properties.
- Thioethers : Generally categorized as non-hazardous under REACH unless functionalized with reactive groups.
The absence of a dedicated CAS number suggests limited commercial production or research focus compared to sulfonyl analogs like methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate (CAS 1823258-39-4).
Structural Relationship to Piperidine-Based Thioether Derivatives
The compound belongs to a broader class of piperidine thioethers , which share three structural motifs:
- Piperidine core : Provides conformational rigidity and basicity (pKa ~11).
- Ethyl spacer : Separates the heterocycle from the sulfur atom, reducing steric hindrance.
- Sulfanyl-acetate group : Introduces polarity (logP ≈ -0.5) and hydrogen-bonding capacity.
Key structural comparisons :
- Vs. sulfonyl analogs : Replacing the sulfonyl (-SO₂-) with sulfanyl (-S-) decreases molecular weight by 32 g/mol and reduces hydrogen-bond acceptor count from 5 to 4.
- Vs. arylthioethers : Aliphatic thioethers like this compound exhibit greater metabolic stability than aromatic counterparts (e.g., 2-{1-[(4-methylphenyl)sulfonyl]-4-piperidinylidene}ethyl acetate).
Table 2: Structural Analogues
| Compound | Substituent | Molecular Weight | Key Feature |
|---|---|---|---|
| Target | -S- | 233.33 g/mol | Thioether |
| -SO₂- | 249.33 g/mol | Sulfonamide | |
| -SO₂-C₆H₄CH₃ | 323.41 g/mol | Aryl sulfonate |
In medicinal chemistry, such structural variations modulate target affinity and pharmacokinetics. For example, piperidine thioethers are explored as adenosine A₂A receptor antagonists, where the sulfur atom influences membrane permeability.
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
methyl 2-(2-piperidin-4-ylethylsulfanyl)acetate |
InChI |
InChI=1S/C10H19NO2S/c1-13-10(12)8-14-7-4-9-2-5-11-6-3-9/h9,11H,2-8H2,1H3 |
InChI Key |
BFFAJRGGRSPPGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCCC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Sulfonyl Chloride Intermediate
- Reagents: A suitable sulfonyl chloride precursor such as benzenesulfonyl chloride.
- Procedure: Dissolve the sulfonyl chloride in dry DCM under an inert atmosphere. Add pyridine or triethylamine as a base to neutralize HCl formed during the reaction.
- Conditions: Reflux at room temperature or slightly elevated temperature (~50°C) for 2–4 hours.
- Outcome: Formation of the reactive sulfonyl chloride intermediate, verified via IR spectroscopy (appearance of characteristic S=O stretch around 1350–1150 cm$$^{-1}$$).
Sulfonamide Formation with 2-(Piperidin-4-yl)ethanamine
- Reagents: 2-(Piperidin-4-yl)ethanamine, sulfonyl chloride.
- Procedure: Cool the sulfonyl chloride solution to 0°C, then add the amine slowly with stirring. Maintain pH around 8–9 using pyridine or triethylamine to facilitate nucleophilic attack.
- Conditions: Stirring at 0–5°C for 1–2 hours, then allow to warm to room temperature for an additional 2 hours.
- Purification: Extract the product, wash with water, and dry under vacuum. Confirm via NMR and IR.
Esterification to Form Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate
- Reagents: The sulfonamide intermediate, methyl alcohol, catalytic sulfuric acid or other esterification catalysts.
- Procedure: Reflux the intermediate with excess methyl alcohol in the presence of a catalytic amount of sulfuric acid for 4–6 hours.
- Alternative Method: Use methylation agents such as methyl iodide in the presence of a base if direct esterification is inefficient.
- Purification: Remove excess reagents by rotary evaporation, then purify via column chromatography or recrystallization from suitable solvents.
Reaction Monitoring and Purity Verification
Throughout the synthesis:
- Thin-layer chromatography (TLC): Used to monitor reaction progress, employing silica gel plates with appropriate eluents (e.g., chloroform/methanol).
- Spectroscopic Analysis: Confirm structure and purity via IR, $$^{1}$$H-NMR, and $$^{13}$$C-NMR.
- Melting Point and Elemental Analysis: Verify compound purity and composition.
Data Summary and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for biologically active compounds.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Piperidine-Based Derivatives
- 2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives (e.g., methyl, ethyl, propyl esters): These compounds share the piperidine core but feature bulky 2,2,6,6-tetramethyl substituents, which increase steric hindrance and reduce conformational flexibility compared to the target compound. This modification may enhance metabolic stability but reduce binding affinity to certain targets .
Heterocyclic Variations
- The pyrimidine ring’s electron-deficient nature may enhance interactions with biological targets, such as kinase enzymes .
Sulfanyl-Linked Compounds with Aromatic Systems
- Methyl 2-({2-[(2,4-difluorophenyl)carbamoyl]thiophen-3-yl}sulfanyl)acetate: Incorporation of a thiophene ring and difluoroanilino group introduces aromaticity and halogen bonding capabilities. The fluorine atoms enhance lipophilicity (log P: ~3.5) and metabolic resistance .
Physicochemical Properties
Biological Activity
Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol. Its structure features a piperidine ring and a sulfanyl group, which are crucial for its biological activity. The piperidine moiety is known for modulating enzyme and receptor activities, while the sulfanyl group can participate in redox reactions that influence cellular processes.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperidine Derivative : The reaction of piperidine with appropriate alkyl halides.
- Introduction of the Sulfanyl Group : Utilizing thiols or sulfides in nucleophilic substitution reactions.
- Esters Formation : Reacting the resultant thiol with acetic anhydride or methyl acetate.
This multi-step synthesis allows for the production of various derivatives that may exhibit different biological activities.
Biological Activity
This compound exhibits notable biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound demonstrates effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Preliminary research indicates that derivatives of this compound may possess cytotoxic effects against cancer cell lines, particularly glioblastoma and breast adenocarcinoma cells. Morphological changes indicative of apoptosis were observed in treated cells, suggesting potential therapeutic applications in oncology .
Comparative Biological Activity Table
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate | C10H19NO2S | Antimicrobial, Anticancer |
| Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate | C10H19NO2S | Neuropharmacological effects |
| Methyl 2-{[(morpholin-4-yl)methyl]sulfanyl}acetate | C10H19NO2S | Anticancer activity |
This table highlights the diverse biological activities associated with structurally similar compounds, emphasizing the unique properties of this compound.
The mechanism by which this compound exerts its biological effects involves:
- Receptor Modulation : The piperidine ring can interact with various receptors, influencing neurotransmitter systems and potentially providing neuroprotective effects.
- Redox Activity : The sulfanyl group may participate in redox reactions that affect cellular signaling pathways, enhancing its therapeutic potential against oxidative stress-related conditions.
Case Studies
Recent studies have explored the efficacy of this compound in various models:
- In Vitro Studies : Compounds derived from this structure were tested against several cancer cell lines, demonstrating IC50 values in the low nanomolar range, indicating potent anticancer activity compared to standard chemotherapeutics like etoposide .
- Antimicrobial Testing : In vitro assays have confirmed that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
